molecular formula C29H31N3O3 B2669786 1-(2,5-dimethylphenyl)-4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847395-34-0

1-(2,5-dimethylphenyl)-4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2669786
CAS No.: 847395-34-0
M. Wt: 469.585
InChI Key: FFAZTVYYJRTZAM-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure combining a pyrrolidinone ring, a benzimidazole moiety, and a methoxyphenoxy group, which contributes to its diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethylphenyl)-4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Attachment of the pyrrolidinone ring: The benzimidazole intermediate can be reacted with a suitable pyrrolidinone precursor, often involving nucleophilic substitution or cyclization reactions.

    Introduction of the methoxyphenoxy group: This step may involve etherification reactions where the benzimidazole-pyrrolidinone intermediate is treated with 2-methoxyphenol and a suitable alkylating agent.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylphenyl)-4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and potential biological activities.

    Pharmacology: Investigation of its effects on various biological targets, including enzymes and receptors.

    Materials Science: Exploration of its properties for use in advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)-4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways and molecular targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

    1-(2,5-Dimethylphenyl)-4-(1-(3-(2-hydroxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one: Similar structure but with a hydroxy group instead of a methoxy group.

    1-(2,5-Dimethylphenyl)-4-(1-(3-(2-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness: 1-(2,5-Dimethylphenyl)-4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is unique due to the presence of the methoxyphenoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a lead compound in drug discovery or as a functional material in various applications.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-[1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O3/c1-20-13-14-21(2)25(17-20)32-19-22(18-28(32)33)29-30-23-9-4-5-10-24(23)31(29)15-8-16-35-27-12-7-6-11-26(27)34-3/h4-7,9-14,17,22H,8,15-16,18-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAZTVYYJRTZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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